tert-butyl N-(1-amino-1-cyclohexyl-3-methylbutan-2-yl)carbamate
CAS No.: 2005652-75-3
Cat. No.: VC5920473
Molecular Formula: C16H32N2O2
Molecular Weight: 284.444
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2005652-75-3 |
|---|---|
| Molecular Formula | C16H32N2O2 |
| Molecular Weight | 284.444 |
| IUPAC Name | tert-butyl N-(1-amino-1-cyclohexyl-3-methylbutan-2-yl)carbamate |
| Standard InChI | InChI=1S/C16H32N2O2/c1-11(2)14(18-15(19)20-16(3,4)5)13(17)12-9-7-6-8-10-12/h11-14H,6-10,17H2,1-5H3,(H,18,19) |
| Standard InChI Key | LQKMRLVWXSBQOL-UHFFFAOYSA-N |
| SMILES | CC(C)C(C(C1CCCCC1)N)NC(=O)OC(C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, tert-butyl N-(1-amino-1-cyclohexyl-3-methylbutan-2-yl)carbamate, reflects its intricate architecture:
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A tert-butyl carbamate group () attached to a secondary amine.
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A cyclohexyl ring at the C1 position, contributing to steric bulk and lipophilicity.
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A 3-methylbutan-2-yl backbone, introducing branching that influences conformational flexibility.
Key Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 284.444 g/mol |
| SMILES | CC(C)C(C(C1CCCCC1)N)NC(=O)OC(C)(C)C |
| InChIKey | LQKMRLVWXSBQOL-UHFFFAOYSA-N |
| Solubility | Not publicly available |
The stereochemistry at the C1 and C2 positions (1-amino-1-cyclohexyl) is critical for its reactivity and interaction with biological targets. The Boc group serves as a temporary protective moiety for amines, enabling selective functionalization in multi-step syntheses.
Synthesis and Reaction Mechanisms
Synthetic Route
The synthesis involves a nucleophilic acyl substitution between tert-butyl carbamate and a primary or secondary amine. A representative procedure includes:
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Activation: The amine group in 1-amino-1-cyclohexyl-3-methylbutan-2-yl attacks the electrophilic carbonyl carbon of tert-butyl carbamate.
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Deprotonation: A base (e.g., triethylamine) abstracts a proton from the intermediate, forming the carbamate bond.
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Purification: Crystallization or column chromatography isolates the product.
Optimization Strategies
Patent WO2019158550A1 highlights challenges in carbamate synthesis, such as reaction medium viscosity and low yields. Key advancements include:
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Neutral Reagent Utilization: Avoiding salt forms of reactants reduces side reactions.
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Temperature Control: Maintaining 60°C improves reaction kinetics without decomposition.
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Base Stoichiometry: Triethylamine (1.05–2.10 eq.) ensures complete deprotonation.
Comparative Synthesis Methods
Applications in Pharmaceutical Research
Role in Prodrug Design
The Boc group enhances solubility and stability of amine-containing drug candidates. For example, in Edoxaban (anticoagulant), analogous carbamates act as intermediates, enabling selective release of active metabolites .
Pharmacological Modulation
Research indicates that:
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Amino Group Modifications: Introducing electron-withdrawing groups increases metabolic stability.
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Cyclohexyl Substituent: Enhances binding affinity to hydrophobic enzyme pockets (e.g., serine proteases).
Comparative Analysis with Structural Analogs
tert-Butyl N-(1-Amino-3-methylbutan-2-yl)carbamate
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Simpler Backbone: Lacks the cyclohexyl group, reducing steric hindrance.
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Lower Molecular Weight: 244.3 g/mol vs. 284.444 g/mol for the cyclohexyl derivative.
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Applications: Less suited for targets requiring rigid, lipophilic motifs .
Edoxaban Intermediate (Patent WO2019158550A1)
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Chloropyridinyl Group: Introduces halogenated aromaticity for π-π interactions.
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Dimethylcarbamoyl: Improves solubility compared to cyclohexyl derivatives .
Research Findings and Future Directions
Recent Advances
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Derivative Synthesis: Fluorination at the cyclohexyl ring improves blood-brain barrier penetration.
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Enzymatic Studies: Carbamate cleavage by esterases shows pH-dependent kinetics, suggesting tunable drug release.
Challenges and Opportunities
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Solubility Limitations: The cyclohexyl group’s hydrophobicity necessitates formulation optimization.
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Stereochemical Control: Asymmetric synthesis routes are needed to access enantiopure forms.
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